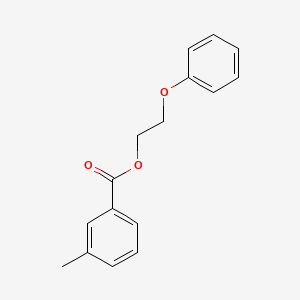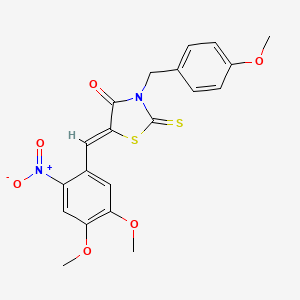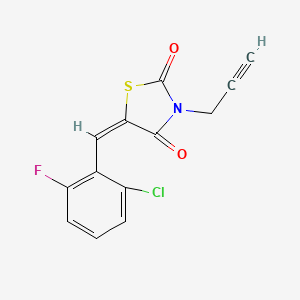
5-(2-chloro-6-fluorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
描述
5-(2-chloro-6-fluorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, commonly known as CP-690,550, is a small molecule drug that has been under development for the treatment of autoimmune diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to be effective in treating a variety of autoimmune diseases.
作用机制
CP-690,550 selectively inhibits the activity of 5-(2-chloro-6-fluorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione enzymes, which are involved in the signaling pathways of many cytokines and growth factors. By inhibiting 5-(2-chloro-6-fluorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione activity, CP-690,550 can block the production of inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and a decrease in the activation of immune cells, such as T cells and B cells. The drug has also been shown to have an effect on the differentiation and maturation of immune cells.
实验室实验的优点和局限性
One of the main advantages of CP-690,550 is its selectivity for 5-(2-chloro-6-fluorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione enzymes, which allows for a more targeted approach to treating autoimmune diseases. However, the drug also has some limitations, including the potential for off-target effects and the risk of immunosuppression. In addition, the long-term safety and efficacy of the drug are still being studied.
未来方向
There are several potential future directions for the development of CP-690,550 and other 5-(2-chloro-6-fluorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione inhibitors. One area of research is the identification of biomarkers that can predict response to treatment and monitor disease progression. Another area of interest is the development of combination therapies that can target multiple pathways involved in autoimmune diseases. Finally, there is also ongoing research into the use of 5-(2-chloro-6-fluorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione inhibitors in other disease areas, such as cancer and infectious diseases.
In conclusion, CP-690,550 is a promising drug for the treatment of autoimmune diseases, with a selective mechanism of action and potential for targeted therapy. While there are still some limitations and uncertainties regarding its long-term safety and efficacy, ongoing research is exploring new avenues for its development and application.
科学研究应用
CP-690,550 has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation and suppressing the immune response.
属性
IUPAC Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO2S/c1-2-6-16-12(17)11(19-13(16)18)7-8-9(14)4-3-5-10(8)15/h1,3-5,7H,6H2/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCVUUOKWKOPFQ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=C(C=CC=C2Cl)F)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolidine-2,4-dione, 5-(2-chloro-6-fluorobenzylidene)-3-prop-2-ynyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



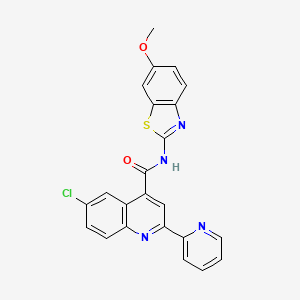
![N-{2-[4-allyl-5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4773986.png)
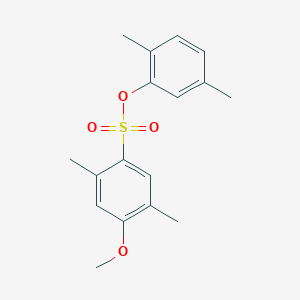
![1,1,9b-trimethyl-1,5,6,9b-tetrahydro[1,3]oxazolo[3,4-a]thieno[3,2-c]pyridin-3-one](/img/structure/B4773995.png)

![4-[(5-chloro-2-thienyl)methyl]-N-(2-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4774029.png)

![2-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774043.png)
![2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide](/img/structure/B4774053.png)
![2-[(butylsulfonyl)amino]benzamide](/img/structure/B4774055.png)
![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4774059.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4774060.png)
